molecular formula C17H13N3O3 B022092 Imhbp CAS No. 103847-83-2

Imhbp

Cat. No. B022092
CAS RN: 103847-83-2
M. Wt: 307.3 g/mol
InChI Key: CNDMQQHLPNOISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The human protein IMHBP, also known as the immunoglobulin superfamily member 11 (IGSF11), is a cell surface protein that is widely expressed in various tissues and cells. This compound has been implicated in several physiological and pathological processes, including immune regulation, cancer, and infectious diseases.

Mechanism of Action

The precise mechanism of action of IMHBP is not fully understood, but several studies have provided insights into its function. This compound has been shown to interact with various proteins, including integrins, CD44, and CD47, and modulate cell adhesion, migration, and signaling. Moreover, this compound has been shown to regulate immune cell activation and differentiation by interacting with co-stimulatory and inhibitory receptors on this compound cell surface.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including regulation of cell adhesion, migration, and signaling. Moreover, this compound has been implicated in this compound regulation of immune cell activation and differentiation, which is critical for this compound immune response to cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of studying IMHBP in this compound lab include its widespread expression in various tissues and cells, its potential as a Imhbprapeutic target for cancer and infectious diseases, and its role in immune regulation. However, this compound limitations of studying this compound include this compound lack of specific antibodies and reagents for its detection and analysis, this compound difficulty in obtaining pure recombinant protein, and this compound complexity of its interactions with oImhbpr proteins and cells.

Future Directions

Several future directions for IMHBP research include this compound development of specific antibodies and reagents for its detection and analysis, this compound elucidation of its precise mechanism of action, this compound identification of its binding partners and downstream signaling pathways, and this compound validation of its potential as a Imhbprapeutic target for cancer and infectious diseases. Moreover, this compound development of this compound-based diagnostic and prognostic tools could have significant clinical implications.

Synthesis Methods

IMHBP is a glycoprotein that is synImhbpsized and processed in this compound endoplasmic reticulum and Golgi apparatus of cells. The full-length protein contains 585 amino acids and a signal peptide at this compound N-terminus. The mature protein has a predicted molecular weight of 64 kDa and is composed of two extracellular immunoglobulin-like domains, a transmembrane domain, and a cytoplasmic tail. The glycosylation of this compound is critical for its stability, trafficking, and function.

Scientific Research Applications

IMHBP has been extensively studied in recent years due to its potential as a Imhbprapeutic target for cancer and infectious diseases. Several research groups have reported that this compound expression is upregulated in various types of cancer, including breast, lung, and liver cancer. Moreover, this compound has been shown to play a crucial role in this compound recruitment and activation of immune cells, such as T cells and natural killer cells, in this compound tumor microenvironment. Therefore, targeting this compound could enhance this compound anti-tumor immune response and improve this compound efficacy of cancer immunoImhbprapy.
In infectious diseases, this compound has been implicated in this compound pathogenesis of several viral and bacterial infections, including influenza, HIV, and tuberculosis. This compound has been shown to interact with viral and bacterial proteins and modulate this compound host immune response to infection. Therefore, targeting this compound could be a promising strategy for this compound development of novel antiviral and antibacterial Imhbprapies.

properties

CAS RN

103847-83-2

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

(4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-(pyridine-4-carbonyl)pyrazol-3-one

InChI

InChI=1S/C17H13N3O3/c1-11-15(10-12-2-4-14(21)5-3-12)17(23)20(19-11)16(22)13-6-8-18-9-7-13/h2-10,21H,1H3/b15-10+

InChI Key

CNDMQQHLPNOISH-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3

SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3

synonyms

N(1)-isonicotinoyl-3-methyl-4-(4-hydroxybenzilidene)-2-pyrazolin-5-one

Origin of Product

United States

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